E-Endoxifen, also known as (E)-Endoxifen, is a key metabolite of the drug tamoxifen, which is commonly used in the treatment of hormone-receptor-positive breast cancer. [, , , ] E-Endoxifen belongs to the class of selective estrogen receptor modulators (SERMs) and exhibits a higher binding affinity for estrogen receptors compared to tamoxifen itself. [, , , ] This characteristic makes E-Endoxifen a subject of significant interest in scientific research, particularly in the context of breast cancer treatment efficacy and inter-individual variability in drug response.
Endoxifen is primarily derived from tamoxifen through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6. The classification of endoxifen as a SERM indicates its dual action—it can function as both an estrogen antagonist and agonist depending on the target tissue. This property is crucial for its therapeutic efficacy in breast cancer treatment, where it inhibits estrogen-dependent tumor growth while maintaining some estrogen-like effects in other tissues.
The synthesis of (E)-4-Hydroxy-N-desmethyl Tamoxifen can be accomplished through various methods, often involving multi-step organic reactions. A notable synthetic route includes:
The synthesis is characterized by careful control of reaction conditions such as temperature, solvent choice, and reaction time to favor the desired isomeric form while minimizing byproducts .
The molecular formula of (E)-4-Hydroxy-N-desmethyl Tamoxifen is C₁₉H₁₉NO₂, with a molecular weight of approximately 307.36 g/mol. The structure features:
The compound exists in two geometric isomers (E and Z), with the E-isomer being more stable in solution due to steric factors that reduce torsional strain .
(E)-4-Hydroxy-N-desmethyl Tamoxifen participates in several chemical reactions:
These reactions are crucial for understanding both its pharmacokinetics and pharmacodynamics in clinical settings.
The mechanism of action for (E)-4-Hydroxy-N-desmethyl Tamoxifen primarily involves binding to estrogen receptors (ERs). Upon binding:
This dual action contributes significantly to its therapeutic profile, allowing it to effectively reduce tumor growth while minimizing adverse effects associated with complete estrogen blockade .
(E)-4-Hydroxy-N-desmethyl Tamoxifen exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate storage conditions .
The primary application of (E)-4-Hydroxy-N-desmethyl Tamoxifen lies in its use as an effective treatment option for hormone receptor-positive breast cancer. Key applications include:
(E)-4-Hydroxy-N-desmethyl Tamoxifen, systematically identified as 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol, possesses the molecular formula C₂₅H₂₇NO₂ and a molecular weight of 373.49 g/mol. This metabolite features a critical stereochemical configuration at its central double bond, existing exclusively in the E (trans) isomeric form. This configuration is essential for its biological activity, as the E isomer allows optimal interaction with the estrogen receptor ligand-binding domain. The molecule comprises three key structural elements: a triphenylethylene core with a para-hydroxyl group on one phenyl ring (conferring high estrogen receptor affinity), a para-(2-methylaminoethoxy)phenyl moiety (facilitating membrane interactions and solubility), and a phenyl group with an ethyl substituent projecting from the olefinic bond [1] [5] [7].
Table 1: Physicochemical Properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₇NO₂ |
Molecular Weight | 373.49 g/mol |
Isomeric Form | E (trans) configuration |
Key Functional Groups | Phenolic hydroxyl, tertiary amino group, ethyl-substituted olefin |
Purity Specifications | >95% (HPLC) as commercially supplied for research [5] [9] |
The compound is unambiguously identified by the CAS Registry Number 114828-90-9, providing a unique chemical identifier used globally in scientific databases and commercial catalogs. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, its systematic name is 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol. This nomenclature precisely describes its structure: a phenolic ring attached at position 4 to an (E)-configured double bond, which is further substituted with a phenyl group (at the C1 position) and an ethyl group (at C2), while the opposite carbon of the double bond connects to a 4-[2-(methylamino)ethoxy]phenyl ring. Common synonyms include E-Endoxifen and 4-Hydroxy-N-desmethyl Tamoxifen, reflecting its relationship to the parent drug tamoxifen and its status as an active metabolite. The "E" prefix specifically denotes the trans geometry critical to its pharmacological profile, distinguishing it from the biologically less active Z isomer [1] [2] [3].
Structurally, (E)-4-Hydroxy-N-desmethyl Tamoxifen (endoxifen) represents a dual modification of the parent compound tamoxifen (molecular formula: C₂₆H₂₉NO). Compared to tamoxifen's -N(CH₃)₂ group, endoxifen features an -NHCH₃ moiety (N-desmethylation) and introduces a hydroxyl group at the para position of the phenyl ring opposite the aminoethoxy side chain (C4 hydroxylation). These modifications profoundly enhance its estrogen receptor binding affinity. The phenolic hydroxyl group enables hydrogen bonding with key residues (e.g., Glu353/Arg394) in the estrogen receptor ligand binding pocket, analogous to the interaction of estradiol itself. This explains why endoxifen exhibits approximately 25-fold higher relative binding affinity (4.7% of estradiol) compared to tamoxifen's modest affinity (2.8% of estradiol) [4] [6] [10].
When compared to other significant metabolites:
The structural evolution from tamoxifen to its metabolites highlights the critical importance of the C4 hydroxyl group for high-affinity receptor binding and the monomethylamino group for optimal metabolic stability and tissue distribution. Endoxifen uniquely combines these features, contributing to its status as the predominant active metabolite, especially in patients with functional CYP2D6 enzymes where its plasma concentrations often exceed those of 4-hydroxytamoxifen by several-fold [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7